1,2-Undecadiene, 3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Undecadiene, 3-methyl- is an organic compound with the molecular formula C12H22 . It belongs to the class of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond. This compound is characterized by its long carbon chain and the presence of a methyl group attached to the third carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Undecadiene, 3-methyl- can be synthesized through various methods. One common approach involves the dehydration of alcohols . For instance, the dehydration of 3-methyl-1-undecanol in the presence of a strong acid catalyst can yield 1,2-Undecadiene, 3-methyl-.
Industrial Production Methods
In an industrial setting, the production of 1,2-Undecadiene, 3-methyl- often involves catalytic processes . Supported metal catalysts, such as zeolites , are used to facilitate the dehydration reaction, ensuring high selectivity and yield. This method is advantageous as it minimizes byproduct formation and enhances the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
1,2-Undecadiene, 3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols.
Reduction: Hydrogenation of the double bonds can yield saturated hydrocarbons.
Substitution: Electrophilic addition reactions, such as halogenation, can occur at the double bonds.
Common Reagents and Conditions
Oxidation: Reagents like or are commonly used.
Reduction: Catalysts such as (Pd/C) in the presence of hydrogen gas.
Substitution: Halogens like or in the presence of light or a catalyst.
Major Products Formed
Epoxides: and from oxidation.
Saturated hydrocarbons: from reduction.
Haloalkanes: from substitution reactions.
Scientific Research Applications
1,2-Undecadiene, 3-methyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,2-Undecadiene, 3-methyl- involves its interaction with various molecular targets. In oxidation reactions, the compound undergoes electrophilic attack at the double bonds, leading to the formation of intermediate carbocations. These intermediates can then react with nucleophiles to form the final products. The pathways involved in these reactions are influenced by the stability of the intermediates and the nature of the reagents used .
Comparison with Similar Compounds
Similar Compounds
1,2-Undecadiene: Lacks the methyl group at the third carbon.
1,2-Dodecadiene: Has an additional carbon in the chain.
3-Methyl-1,2-decadiene: Similar structure but with a shorter carbon chain.
Uniqueness
1,2-Undecadiene, 3-methyl- is unique due to the presence of the methyl group at the third carbon, which influences its reactivity and physical properties. This structural feature can affect the compound’s boiling point, solubility, and interaction with other molecules .
Properties
CAS No. |
59409-51-7 |
---|---|
Molecular Formula |
C12H22 |
Molecular Weight |
166.30 g/mol |
InChI |
InChI=1S/C12H22/c1-4-6-7-8-9-10-11-12(3)5-2/h2,4,6-11H2,1,3H3 |
InChI Key |
KCUDENZVWJASBE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=C=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.